molecular formula C14H10BrN3O2 B10880369 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10880369
M. Wt: 332.15 g/mol
InChI Key: ODAJOQHHOSAAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromophenoxy group attached to a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 4-bromophenol with a suitable benzotriazinone precursor. One common method involves the use of a nucleophilic substitution reaction where 4-bromophenol reacts with a benzotriazinone derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a methoxy group instead of a bromine atom.

    3-[(4-Bromo-2-fluorophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Contains an additional fluorine atom on the phenoxy group.

    3-[(4-Chlorophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Similar structure with a chlorine atom instead of bromine

Uniqueness

The presence of the bromine atom in 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H10BrN3O2/c15-10-5-7-11(8-6-10)20-9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2

InChI Key

ODAJOQHHOSAAGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.